molecular formula C14H18O2 B14461513 5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane CAS No. 72030-70-7

5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane

Katalognummer: B14461513
CAS-Nummer: 72030-70-7
Molekulargewicht: 218.29 g/mol
InChI-Schlüssel: RYURQFKFHVTVFW-CMDGGOBGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane is an organic compound with the molecular formula C12H16O2 It is a dioxane derivative characterized by the presence of a phenylethenyl group and two methyl groups attached to the dioxane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane typically involves the reaction of 2-phenylethanal with 2,2-dimethyl-1,3-propanediol under acidic conditions. The reaction proceeds through the formation of an acetal intermediate, which then cyclizes to form the dioxane ring. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. For example, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. Additionally, the compound’s structural features allow it to interact with cellular membranes, potentially altering membrane fluidity and function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,5-Dimethoxy-p-cymene: A phytochemical with antifungal and antibacterial properties.

    5,5-Dimethyl-2-phenyl-1,3-dioxane: A structurally similar dioxane derivative without the phenylethenyl group.

Uniqueness

5,5-Dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane is unique due to the presence of the phenylethenyl group, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

72030-70-7

Molekularformel

C14H18O2

Molekulargewicht

218.29 g/mol

IUPAC-Name

5,5-dimethyl-2-[(E)-2-phenylethenyl]-1,3-dioxane

InChI

InChI=1S/C14H18O2/c1-14(2)10-15-13(16-11-14)9-8-12-6-4-3-5-7-12/h3-9,13H,10-11H2,1-2H3/b9-8+

InChI-Schlüssel

RYURQFKFHVTVFW-CMDGGOBGSA-N

Isomerische SMILES

CC1(COC(OC1)/C=C/C2=CC=CC=C2)C

Kanonische SMILES

CC1(COC(OC1)C=CC2=CC=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.